molecular formula C23H18N4O4S2 B11626501 2-[(furan-2-ylmethyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(furan-2-ylmethyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11626501
M. Wt: 478.5 g/mol
InChI Key: ZMEVBCCFNQKGKE-WQRHYEAKSA-N
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Description

The compound (5Z)-3-[(furan-2-yl)methyl]-5-[(2-{[(furan-2-yl)methyl]amino}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule that features multiple functional groups, including furan, pyrido[1,2-a]pyrimidine, and thiazolidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[(furan-2-yl)methyl]-5-[(2-{[(furan-2-yl)methyl]amino}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde under specific conditions to form an intermediate. This intermediate undergoes further reactions, including cyclization and thiazolidinone formation, to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can target the pyrido[1,2-a]pyrimidine ring, potentially converting the oxo group to a hydroxyl group.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-diones and other oxidized derivatives.

    Reduction: Hydroxylated pyrido[1,2-a]pyrimidine derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound is studied for its interactions with enzymes and receptors, providing insights into its potential as a biochemical probe.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows it to interact with multiple biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials and as a precursor for the production of other complex molecules.

Mechanism of Action

The mechanism of action of (5Z)-3-[(furan-2-yl)methyl]-5-[(2-{[(furan-2-yl)methyl]amino}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-[(furan-2-yl)methyl]-5-[(2-{[(furan-2-yl)methyl]amino}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-[(furan-2-yl)methyl]-5-[(2-{[(furan-2-yl)methyl]amino}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-oxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-3-[(furan-2-yl)methyl]-5-[(2-{[(furan-2-yl)methyl]amino}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This structural diversity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C23H18N4O4S2

Molecular Weight

478.5 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H18N4O4S2/c1-14-5-2-8-26-20(14)25-19(24-12-15-6-3-9-30-15)17(21(26)28)11-18-22(29)27(23(32)33-18)13-16-7-4-10-31-16/h2-11,24H,12-13H2,1H3/b18-11-

InChI Key

ZMEVBCCFNQKGKE-WQRHYEAKSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCC5=CC=CO5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCC5=CC=CO5

Origin of Product

United States

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